4-bromo-N,N-bis(furan-2-ylmethyl)benzamide
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Overview
Description
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H14BrNO3 It is characterized by the presence of a bromine atom attached to a benzamide core, which is further substituted with two furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.
Furan-2-ylmethylation: The brominated benzamide is then subjected to a nucleophilic substitution reaction with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate. This step introduces the furan-2-ylmethyl groups at the nitrogen atom of the benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Debrominated benzamide.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-bis(furan-2-ylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with only one furan-2-ylmethyl group.
3-bromo-N-(furan-2-ylmethyl)benzamide: Bromine atom at the meta position instead of the para position.
N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom.
Uniqueness
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide is unique due to the presence of two furan-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H14BrNO3 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-bromo-N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14BrNO3/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2 |
InChI Key |
JFPALUFZHTUMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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